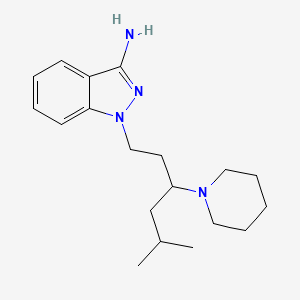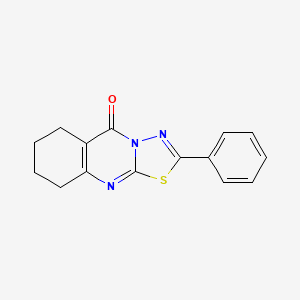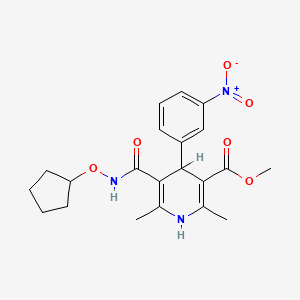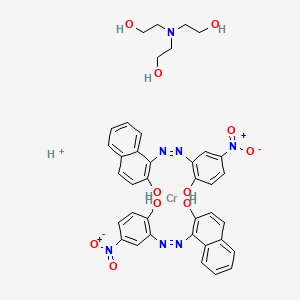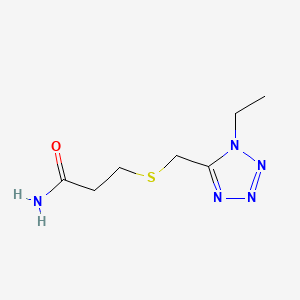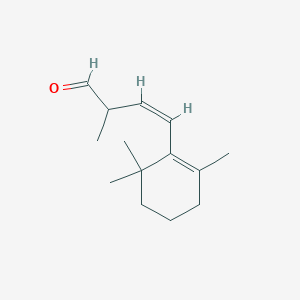
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)- is an organic compound with the molecular formula C₁₄H₂₂O. It is also known as Boronia butenal. This compound is characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a butenal group. It is an important intermediate in the synthesis of various chemical products, including Vitamin A.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions. This reaction yields the desired product with high selectivity and minimal by-products.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced catalysts and continuous monitoring of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of Vitamin A, which is essential for vision and immune function.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin A, the compound undergoes a series of enzymatic reactions that convert it into retinol, which is then further processed into retinal and retinoic acid. These molecules play crucial roles in vision, cell growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal: This compound is a structural isomer with similar properties.
2-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal: Another isomer with slight differences in reactivity and applications.
Uniqueness
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of Vitamin A and other valuable compounds highlights its importance in both research and industrial applications.
Properties
CAS No. |
56013-06-0 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7- |
InChI Key |
HVDGAAPQCCUWDO-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(C)C=O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
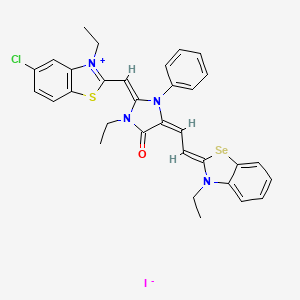
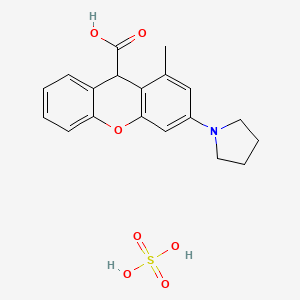

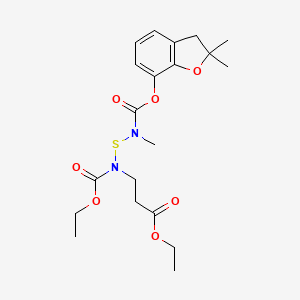


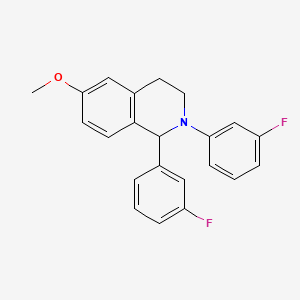
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
